molecular formula C20H26N4O3S B2359928 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide CAS No. 941900-34-1

4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide

Cat. No.: B2359928
CAS No.: 941900-34-1
M. Wt: 402.51
InChI Key: RRPVKTPNXOUJFK-UHFFFAOYSA-N
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Description

4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Infection Prevention

Research on methylbenzenesulfonamides, including compounds structurally related to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, highlights their potential as targeting preparations in the prevention of human HIV-1 infection. These compounds have been synthesized and characterized, suggesting their utility in drug development for combating HIV-1 (Cheng De-ju, 2015).

Antimicrobial Activity

A series of novel benzenesulfonamide derivatives, including those structurally related to this compound, have demonstrated significant antimicrobial activity. These compounds were screened against various microbial strains, showing potent antimicrobial properties that could be beneficial in the development of new antibiotics (N. Desai, Atul H. Makwana, R. Senta, 2016).

Anticancer Potential

Research into novel indenopyridine derivatives structurally related to this compound has unveiled their anticancer activity. These compounds were tested against breast cancer cell lines, with some showing higher potency than standard drugs. This suggests their potential use in cancer treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy (M. Ghorab, M. Al-Said, 2012).

Enzyme Inhibition for Disease Management

Several studies have explored the enzyme inhibitory properties of sulfonamides, including compounds similar to this compound, focusing on their potential to manage diseases associated with enzyme dysregulation. These compounds exhibit antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, relevant for treating conditions like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak, M. Boğa, Muhammed Tuneğ, et al., 2020).

Molecular Structures and Drug Design

Structural studies on compounds related to this compound have provided insights into their molecular conformation, bonding, and interactions. These studies are crucial for understanding the biological activities of these compounds and guiding the design of new drugs with improved efficacy and safety profiles (W. Cunico, C. Gomes, W. Harrison, et al., 2009).

Mechanism of Action

Target of Action

The primary target of the compound “4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide” is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a significant target in the treatment of diseases such as cancer .

Mode of Action

This compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the kinase, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and migration .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration . The disruption of these pathways leads to the inhibition of cell growth and proliferation .

Pharmacokinetics

As a pdgf receptor tyrosine kinase inhibitor, it is expected to have good bioavailability and be metabolized by the liver .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and migration, primarily in cancer cells . This leads to a decrease in tumor growth and potentially to tumor shrinkage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, factors such as pH and temperature can impact the stability of the compound .

Properties

IUPAC Name

4-methyl-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-17-7-9-18(10-8-17)28(26,27)22-12-4-6-20(25)24-15-13-23(14-16-24)19-5-2-3-11-21-19/h2-3,5,7-11,22H,4,6,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPVKTPNXOUJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.